2H-1-Benzopyran-2-one, 6,8-dichloro-3-[(4-methyl-1-piperazinyl)carbonyl]-
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Overview
Description
6,8-DICHLORO-3-[(4-METHYLPIPERAZINO)CARBONYL]-2H-CHROMEN-2-ONE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound belongs to the class of chromones, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-DICHLORO-3-[(4-METHYLPIPERAZINO)CARBONYL]-2H-CHROMEN-2-ONE typically involves the reaction of 6,8-dichloro-3-formylchromone with 4-methylpiperazine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6,8-DICHLORO-3-[(4-METHYLPIPERAZINO)CARBONYL]-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions may result in the formation of various substituted derivatives.
Scientific Research Applications
6,8-DICHLORO-3-[(4-METHYLPIPERAZINO)CARBONYL]-2H-CHROMEN-2-ONE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,8-DICHLORO-3-[(4-METHYLPIPERAZINO)CARBONYL]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
6,8-Dichloro-3-methylchromone: A related compound with similar structural features but different functional groups.
4,6-Dichloro-2-methylpyrimidine: Another compound with chlorine substitutions, but in a different chemical class.
Uniqueness
6,8-DICHLORO-3-[(4-METHYLPIPERAZINO)CARBONYL]-2H-CHROMEN-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H14Cl2N2O3 |
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Molecular Weight |
341.2 g/mol |
IUPAC Name |
6,8-dichloro-3-(4-methylpiperazine-1-carbonyl)chromen-2-one |
InChI |
InChI=1S/C15H14Cl2N2O3/c1-18-2-4-19(5-3-18)14(20)11-7-9-6-10(16)8-12(17)13(9)22-15(11)21/h6-8H,2-5H2,1H3 |
InChI Key |
AMEVIFZAFJYODP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl |
Origin of Product |
United States |
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